6-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD02348427” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02348427” involves specific reaction conditions and reagents. The compound can be prepared through a series of chemical reactions that include the use of catalysts and controlled environments to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD02348427” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: “MFCD02348427” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD02348427” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results.
Major Products: The major products formed from the reactions of “MFCD02348427” depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
“MFCD02348427” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and interactions. In medicine, “MFCD02348427” could be investigated for its potential therapeutic effects. Industrially, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD02348427” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s molecular structure allows it to bind to certain receptors or enzymes, modulating their activity and resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD02348427” include those with comparable molecular structures and reactivity. These compounds may share some properties but differ in specific aspects that make “MFCD02348427” unique.
Highlighting Uniqueness: The uniqueness of “MFCD02348427” lies in its specific molecular configuration and the resulting chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar entities.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-methyl-2-(2-phenylethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-10-9-12(17)16-13(15-10)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17) |
InChI Key |
GNWBNPVBTAFLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.